molecular formula C5H3N3OS B8657683 3H-Thiopheno[2,3-d]1,2,3-triazin-4-one

3H-Thiopheno[2,3-d]1,2,3-triazin-4-one

Cat. No.: B8657683
M. Wt: 153.16 g/mol
InChI Key: AUMYBOLSUBPAEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3H-Thiopheno[2,3-d]1,2,3-triazin-4-one is a useful research compound. Its molecular formula is C5H3N3OS and its molecular weight is 153.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H3N3OS

Molecular Weight

153.16 g/mol

IUPAC Name

3H-thieno[2,3-d]triazin-4-one

InChI

InChI=1S/C5H3N3OS/c9-4-3-1-2-10-5(3)7-8-6-4/h1-2H,(H,6,7,9)

InChI Key

AUMYBOLSUBPAEF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1C(=O)NN=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice cold solution (0° C.) of 2-aminothiophene-3-carboxamide (5 g, 35.21 mmol) in concentrated sulfuric acid (40 mL) was added a cold (0° C.) solution of sodium nitrite (2.5 g, 35.21 mmol) in concentrated sulfuric acid (30 mL) for 30 min (while adding, the temperature should keep between −5-0° C.). After addition, the mixture was stirred at the same temperature (0° C.) for 3 h. The mixture was poured into crushed ice slowly with stirring for 15 min and stirred at the same temperature for 15 min. The solution was extracted with ethyl acetate (4×200 mL) and the combined EtOAc layer was washed with water, brine and dried over sodium sulfate. The solution was filtered and evaporated the solvent. The residue was chromatographed over silica gel column using chloroform-methanol (95:5) as eluents to give the product as a pale red color solid (1.0 g, 18%), mp 175-176° C. 1H NMR (400 MHz, DMSO-d6): δ 15.18 (1H, s), 8.16 (1H, d, J=5.6 Hz), 7.64 (1H, d, J=5.6 Hz); 13C NMR (100 MHz, DMSO-d6): δ 159.1, 153.8, 132.0, 126.1, 121.2; LC-MS (negative ion mode): m/z 152 (M−H)−.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Yield
18%

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